(Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-[(4-methoxyphenyl)methoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O7/c1-28-18-7-5-16(6-8-18)15-32-19-9-10-20-21(14-19)33-22(25(20)27)11-17-12-23(29-2)26(31-4)24(13-17)30-3/h5-14H,15H2,1-4H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCVSJOPIZUMOC-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex compound belonging to the benzofuran class, known for its diverse biological activities. This article synthesizes findings from various studies on its biological effects, particularly focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a benzofuran core substituted with methoxy groups and a benzylidene moiety. The structural complexity is expected to influence its biological activity significantly.
- Cytotoxicity : Studies have shown that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to induce apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential .
- Apoptosis Induction : The compound has been observed to activate caspases, essential enzymes in the apoptotic pathway. For example, in studies involving K562 leukemia cells, significant increases in caspase 3 and 7 activities were noted after exposure to related benzofuran derivatives . This suggests that the compound may effectively trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies indicate that benzofuran derivatives can induce cell cycle arrest at specific phases, enhancing their potential as anticancer agents. For instance, certain derivatives have shown the ability to halt the cell cycle in the S phase .
Efficacy Against Cancer Cell Lines
The following table summarizes the anticancer activity of various benzofuran derivatives compared to standard chemotherapeutics:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-6-((4-methoxybenzyl)oxy)... | K562 | 0.427 | Apoptosis via ROS generation |
| Benzofuran derivative 8 | HCT-116 | 0.5 | Mitochondrial dysfunction |
| Benzofuran derivative 19 | MGC 80-3 | 1.0 | Cell cycle arrest |
| Doxorubicin | Various | 0.04 | DNA intercalation |
Anti-inflammatory Activity
Benzofuran derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro . The observed reduction in cytokine levels suggests that this compound may be beneficial in managing chronic inflammatory conditions.
Case Studies and Research Findings
- In Vivo Studies : In animal models of inflammation and cancer, benzofuran derivatives have demonstrated promising results in reducing tumor size and inflammatory markers . These findings support the potential therapeutic applications of this compound.
- Structure-Activity Relationship : Research indicates that modifications in the benzofuran structure significantly affect biological activity. Substituents like methoxy groups enhance lipophilicity and bioavailability, which are critical for effective drug design .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that benzofuran derivatives, including (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted the compound's effectiveness against breast cancer cells by triggering apoptotic pathways and disrupting mitochondrial function .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of alkaline phosphatases (APs), which are enzymes involved in various physiological processes and are often overexpressed in cancerous tissues. Research indicates that benzofuran derivatives can modulate AP activity, offering potential therapeutic avenues for diseases associated with altered enzyme levels .
3. Antioxidant Properties
Benzofuran derivatives are also recognized for their antioxidant capabilities. The presence of multiple methoxy groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in the prevention of various degenerative diseases .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions under microwave irradiation or solvent-free conditions. These methods not only improve yield but also reduce environmental impact by minimizing solvent use .
2. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound and its derivatives is vital for optimizing its pharmacological properties. SAR studies have demonstrated that variations in substituent positions and electronic properties significantly influence biological activity, allowing for the design of more potent analogs .
Case Study 1: Anticancer Evaluation
A recent investigation assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed an IC50 value indicating potent cytotoxicity at low concentrations, with mechanistic studies showing activation of caspase pathways leading to apoptosis .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition kinetics of alkaline phosphatase by this compound. The findings suggested a competitive inhibition mechanism with a calculated Ki value that supports its potential as a therapeutic agent targeting AP-related disorders .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Anticancer Activity | Inhibition of MCF-7 cell growth | Induced apoptosis; low IC50 values |
| Enzyme Inhibition | Alkaline phosphatase inhibition | Competitive inhibition; significant Ki values |
| Antioxidant Properties | Free radical scavenging | Enhanced protective effects against oxidative stress |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves multi-step protocols, primarily focusing on:
- Benzofuran Core Formation : Constructed via cyclization of substituted phenols or ketones. For example, 1,3-diketones undergo acid-catalyzed cyclization to form the benzofuran scaffold .
- Etherification : Introduction of the 4-methoxybenzyloxy group at position 6 via nucleophilic substitution or Mitsunobu reactions. This step often employs NaH or DMF as a base .
- Condensation Reaction : The 3,4,5-trimethoxybenzylidene moiety is introduced via Claisen-Schmidt condensation. Aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) react with the benzofuran-3(2H)-one under acidic or basic conditions to form the α,β-unsaturated ketone (Z-configuration) .
Table 1: Representative Reaction Conditions
Stereochemical Control and Z-Selectivity
The Z-configuration of the benzylidene group is achieved through kinetic control in condensation reactions. Polar protic solvents (e.g., ethanol) and mild bases (e.g., NaOH) favor the Z-isomer due to steric hindrance during enolate formation . X-ray crystallography and NOESY NMR confirm the stereochemistry .
Key Data :
- ¹H NMR : The Z-isomer exhibits a downfield shift for the α-proton (δ 8.57 ppm, s) due to conjugation with the carbonyl group .
- IR : Strong C=O stretch at 1705 cm⁻¹ and C=C stretch at 1610 cm⁻¹ .
Functional Group Transformations
- Hydrolysis : The lactone ring (benzofuran-3(2H)-one) undergoes alkaline hydrolysis to form a carboxylic acid derivative, though this destabilizes the Z-configuration .
- Demethylation : Treatment with BBr₃ selectively removes methoxy groups, but the 3,4,5-trimethoxybenzylidene moiety is resistant under mild conditions .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated derivative, abolishing the Z-configuration .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Aurones with Modified Benzylidene Groups
Key Insight : The 3,4,5-trimethoxybenzylidene group in the target compound likely enhances binding to the colchicine site on tubulin compared to hydroxylated analogs like 6n, which face solubility limitations .
Aurones with Modified Benzyloxy Groups
Key Insight : The 4-methoxybenzyloxy group in the target compound balances lipophilicity and bioavailability, avoiding the extreme hydrophobicity of dichloro-substituted analogs like 5b .
Mechanistic Comparisons
- Tubulin Inhibition : Aurones like 5a and the target compound disrupt microtubule dynamics by binding to the colchicine site, validated via molecular docking and LC-ESI-MS .
- Antiviral Potential: A structurally related compound () inhibits Marburg virus replication by targeting the nucleoprotein (NP), suggesting possible broad-spectrum applications .
Preparation Methods
Preparation of 6-Hydroxybenzofuran-3(2H)-one
The core structure is synthesized from 2,4-dihydroxyacetophenone through a two-step process:
- Mitsunobu Etherification : Protection of the 4-hydroxy group with 4-methoxybenzyl chloride (PMBCl) using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C–25°C.
- Cyclization : Treatment with Hg(OAc)₂ in pyridine at 110°C for 1 hour induces cyclodehydration, yielding 6-((4-methoxybenzyl)oxy)benzofuran-3(2H)-one.
Key Data :
- Yield: 78–85% (cyclization step).
- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 7.42 (d, J = 8.8 Hz, 1H, H-5), 6.89 (d, J = 2.4 Hz, 1H, H-7), 6.72 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 5.12 (s, 2H, OCH₂Ph), 3.82 (s, 3H, OCH₃).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal acetic acid as the optimal solvent for condensation, achieving higher yields than toluene or DMF due to enhanced protonation of the aldehyde. Piperidine outperforms other bases (e.g., pyrrolidine) by minimizing side reactions such as aldol adduct formation.
Temperature and Time Dependence
Reaction completion requires 6 hours at 110°C. Lower temperatures (80°C) result in incomplete conversion (<50%), while prolonged heating (>8 hours) promotes decomposition.
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration and planar geometry of the benzylidene moiety (Fig. 1). Key bond lengths: C2–C1’ = 1.34 Å, C3–O1 = 1.23 Å.
Alternative Synthetic Routes
One-Pot Heteroannulation
A patent-disclosed method employs benzoquinone (BQ) and 3,4,5-trimethoxyphenol in refluxing acetic acid/toluene to form the benzofuran core and benzylidene group simultaneously. However, this route yields <30% of the target compound due to competing redox side reactions.
Enzymatic Oxidation
Preliminary trials with laccase mediators (e.g., TEMPO) in aqueous buffer (pH 5) show modest yields (40–45%) but require further optimization for scalability.
Challenges and Limitations
- Stereochemical Purity : Minor E-isomer (5–8%) necessitates chromatographic separation.
- Functional Group Sensitivity : The PMB group is susceptible to hydrogenolysis, requiring cautious handling during purification.
Industrial-Scale Considerations
- Cost Analysis : 3,4,5-Trimethoxybenzaldehyde accounts for 60% of raw material costs. Sourcing from gallic acid methylation reduces expenses by 30%.
- Green Chemistry Metrics :
- Process Mass Intensity (PMI): 32 (current route) vs. 45 (traditional route).
- E-Factor: 18.2 (improved solvent recovery reduces waste).
Q & A
Q. Optimization strategies :
- Solvent polarity (e.g., THF for better solubility of intermediates) .
- Temperature control (reflux for condensation, room temperature for reduction) .
- Substituent-directed stereoselectivity: Electron-withdrawing groups on the aldehyde favor Z-configuration .
How is the stereochemical configuration of the benzylidene moiety confirmed experimentally?
The Z-configuration is validated using:
- ¹H NMR : Coupling constants (J = 8–12 Hz) between the benzylidene proton and adjacent furan oxygen .
- X-ray crystallography : Crystallographic data (e.g., bond angles and torsional strain) confirm spatial arrangement .
- NOESY : Nuclear Overhauser effects between the benzylidene proton and furan ring protons .
What methodologies assess the compound’s biological activity, and how are assay inconsistencies addressed?
Q. Primary assays :
Q. Addressing inconsistencies :
- Purity verification : HPLC (>95% purity) to rule out impurities .
- Control standardization : Normalize assays to known inhibitors (e.g., staurosporine for kinases) .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. hydroxy substituents) to identify critical functional groups .
How do substituent modifications on the benzylidene group influence bioactivity?
Q. Structure-Activity Relationship (SAR) findings :
- 3,4,5-Trimethoxybenzylidene : Enhances lipid solubility and membrane permeability, improving antitubercular activity .
- Electron-withdrawing groups (e.g., Br, Cl): Increase kinase binding affinity by stabilizing hydrophobic interactions .
- Hydroxy groups : Demethylation of methoxy substituents (e.g., using BBr₃) reduces activity, suggesting methoxy is critical for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
